molecular formula C18H21NO2 B5798136 4-ETHOXY-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE

4-ETHOXY-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE

Cat. No.: B5798136
M. Wt: 283.4 g/mol
InChI Key: COYWFRYJUIRPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHOXY-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE is an organic compound with the molecular formula C18H21NO2 It is a benzamide derivative, characterized by the presence of an ethoxy group and an isopropylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoic acid and 2-isopropylaniline.

    Amidation Reaction: The key step involves the amidation of 4-ethoxybenzoic acid with 2-isopropylaniline. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-ETHOXY-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N~1~-(2-isopropylphenyl)benzamide
  • 4-Ethoxy-N~1~-(2-methylphenyl)benzamide
  • 4-Propoxy-N~1~-(2-isopropylphenyl)benzamide

Comparison

Compared to similar compounds, 4-ETHOXY-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the ethoxy group may enhance its solubility and reactivity compared to the methoxy or propoxy analogs.

Properties

IUPAC Name

4-ethoxy-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-21-15-11-9-14(10-12-15)18(20)19-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYWFRYJUIRPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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